Dp44mT

Vue d'ensemble

Description

La di-2-pyridylcétone-4,4-diméthyl-3-thiosemicarbazone est un composé chélatant des métaux connu pour son activité antitumorale puissante et sélective. Ce composé fait partie de la famille des di-2-pyridylcétone thiosemicarbazones et a été largement étudié pour sa capacité à perturber l'intégrité des lysosomes par la liaison au cuivre. Il présente des propriétés anticancéreuses significatives en induisant l'apoptose dans diverses lignées cellulaires cancéreuses, notamment les cellules de neuroépithéliome, de mélanome et de cancer du sein .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La di-2-pyridylcétone-4,4-diméthyl-3-thiosemicarbazone peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la di-2-pyridylcétone avec la thiosemicarbazide dans des conditions spécifiques. La réaction implique généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et nécessite un contrôle minutieux de la température et du pH pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la synthèse de la di-2-pyridylcétone-4,4-diméthyl-3-thiosemicarbazone à plus grande échelle impliquerait probablement une optimisation du processus de synthèse à l'échelle du laboratoire. Cela comprendrait l'augmentation des volumes de réaction, la garantie d'un contrôle de qualité constant et la mise en œuvre de techniques de purification efficaces pour obtenir un produit de haute pureté .

Analyse Des Réactions Chimiques

Photochemical Reactions

Research has demonstrated that Dp44mT undergoes photochemical reactions when exposed to UV light. These reactions involve the formation of radical intermediates.

-

Mechanism : Upon excitation at 355 nm, this compound reacts with electron acceptors such as 9,10-anthraquinone-2,6-disulfonate (AQDS), leading to a proton-coupled electron transfer mechanism that produces an S-centered neutral radical.

-

Complex Formation : The presence of metal ions like zinc(II) and copper(II) inhibits electron transfer between this compound and AQDS, while the iron(III) complex shows decomposition following electron transfer with AQDS .

Copper-Catalyzed Reactions

This compound significantly influences the oxidation of glutathione (GSH) in the presence of copper ions.

-

Reaction Dynamics : The oxidation of GSH is accelerated at lower pH levels due to the unique speciation of the CuII-Dp44mT complex. The reduction of CuII by GSH is identified as the rate-limiting step in this reaction pathway.

-

Density Functional Theory (DFT) Calculations : Computational studies support that protonation of the hydrazinic nitrogen in the this compound ligand facilitates CuII reduction, which is crucial for understanding its catalytic behavior .

Formation of Reactive Oxygen Species

This compound's interaction with metal ions leads to the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.

Applications De Recherche Scientifique

Prostate Cancer

A study demonstrated that Dp44mT selectively inhibits prostate cancer cell growth by modulating the expression of NDRG1 and reducing phosphorylation of ERK1/2 and SMAD2L. This selective action underscores its potential as a targeted therapy for prostate cancer .

Breast Cancer

In vitro studies showed that this compound is cytotoxic to breast cancer cells (e.g., MDA-MB-231) while sparing normal fibroblasts. Its mechanism includes selective inhibition of topoisomerase IIα, leading to apoptosis in resistant breast cancer clones . In vivo experiments further confirmed significant tumor growth inhibition without systemic toxicity .

Osteosarcoma

Research indicated that this compound effectively inhibits the proliferation and metastasis of osteosarcoma cells. The compound induced apoptosis and cell cycle arrest while increasing autophagy markers. In xenograft models, this compound treatment resulted in a notable reduction in tumor size and weight .

Oral Cancer

This compound was shown to inhibit invasion and metastasis in oral squamous cell carcinoma by upregulating NDRG2 expression. This suggests a promising therapeutic avenue for oral cancers where traditional treatments may fail .

Efficacy Data Table

| Cancer Type | Model | Dosage | Outcome |

|---|---|---|---|

| Prostate Cancer | In vitro | 0.5 - 5 µM | Increased NDRG1, reduced ERK1/2 |

| Breast Cancer | In vitro & In vivo | 0.4 mg/kg | 50% growth inhibition in MDA-MB-231 |

| Osteosarcoma | In vitro & In vivo | 0.4 mg/kg | 63% reduction in tumor size |

| Oral Squamous Cell Carcinoma | In vitro | 0.5 - 10 µM | Inhibition of invasion |

Mécanisme D'action

The mechanism of action of di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone involves its ability to bind to copper and iron ions, forming redox-active complexes. These complexes disrupt lysosome integrity, leading to the release of cathepsin D and subsequent activation of apoptotic pathways. The compound also induces the generation of reactive oxygen species (ROS), further contributing to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

La di-2-pyridylcétone-4,4-diméthyl-3-thiosemicarbazone est unique en son activité anticancéreuse puissante et sélective par rapport à d'autres composés similaires. Certains composés similaires incluent :

Triapine (3-aminopyridine-2-carboxaldéhyde thiosemicarbazone) : Un autre chélateur du fer avec des propriétés anticancéreuses, mais moins puissant que la di-2-pyridylcétone-4,4-diméthyl-3-thiosemicarbazone.

Desferal (déféroxamine) : Un chélateur du fer utilisé pour traiter la surcharge en fer, mais avec des mécanismes et des applications différents.

La di-2-pyridylcétone-4,4-diméthyl-3-thiosemicarbazone se distingue par sa capacité à cibler sélectivement les cellules cancéreuses et à induire l'apoptose par plusieurs voies, ce qui en fait un candidat prometteur pour des recherches et un développement supplémentaires .

Activité Biologique

Dp44mT, a di-2-pyridylketone thiosemicarbazone, has garnered attention for its selective anticancer properties, particularly as an iron chelator. This compound exhibits a multifaceted mechanism of action that includes inducing apoptosis, modulating autophagy, and generating reactive oxygen species (ROS). The following sections delve into its biological activity, supported by relevant studies and data.

1. Iron Chelation and ROS Generation

This compound's primary mechanism involves the chelation of iron, which disrupts cellular iron homeostasis and leads to the generation of ROS. This oxidative stress is a key factor in inducing cell death in various cancer cell lines. Studies have demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential therapeutic index .

2. Autophagy Modulation

Research indicates that this compound affects autophagy through two main pathways:

- Increased Autophagosome Formation: this compound enhances the synthesis of autophagosomes, marked by increased levels of LC3-II, a classical autophagic marker .

- Inhibition of Autophagosome Degradation: The compound disrupts lysosomal function, preventing the fusion of lysosomes with autophagosomes. This dual action converts autophagy from a survival mechanism into a pathway that promotes cell death .

3. Apoptosis Induction

This compound has been shown to activate apoptotic pathways by modulating key proteins such as Bcl-2, Bax, and caspases. In osteosarcoma models, it significantly reduced tumor growth and induced apoptosis through the Wnt/β-catenin signaling pathway .

Osteosarcoma Treatment

A study investigating this compound's effects on osteosarcoma demonstrated a significant reduction in tumor volume in animal models. Mice treated with this compound (0.4 mg/kg) showed a marked decrease in tumor size compared to control groups, with histological analysis revealing increased apoptosis and decreased proliferation markers such as Cyclin D1 and C-myc .

Breast Cancer Efficacy

In breast cancer studies, this compound was effective against both sensitive and resistant cell lines. It induced DNA damage and selectively inhibited topoisomerase IIα, contributing to its cytotoxic effects. Animal studies confirmed significant tumor growth inhibition without systemic toxicity .

Table 1: Summary of this compound Biological Activities

Table 2: Effects of this compound on Key Cancer Markers

Propriétés

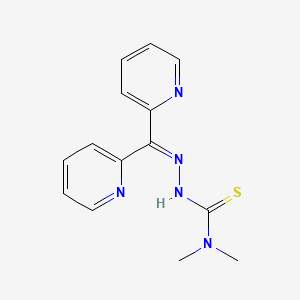

IUPAC Name |

3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBIGRNRXCAMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438322 | |

| Record name | Dp44mT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152095-12-0 | |

| Record name | Dp44mT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152095-12-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.